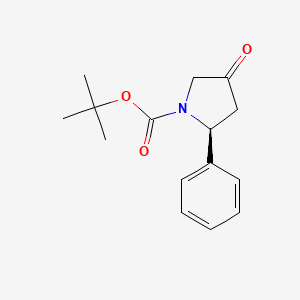

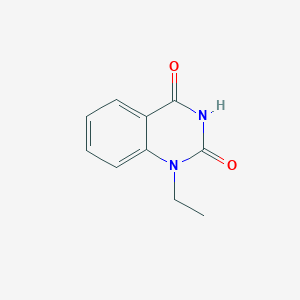

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

説明

The compound "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl carboxylate derivatives and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related tert-butyl carboxylate derivatives often begins with amino acids as starting materials. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, showcasing the use of amino acids in the synthesis of complex chiral molecules . Similarly, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid on a large scale, indicating the practicality of synthesizing tert-butyl carboxylate derivatives from readily available amino acids . These methods could potentially be adapted for the synthesis of "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography studies have revealed the molecular structure of tert-butyl carboxylate derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which occurs in the 4-enol form and has an axial orientation of the isobutyl side chain . This information is crucial as it provides insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The tert-butyl carboxylate derivatives are versatile intermediates in various chemical reactions. For example, the compound mentioned in the first paper was used as a chiral auxiliary in dipeptide synthesis, and it was also involved in oxidative coupling and Michael addition reactions with high selectivity and diastereoselectivity . These reactions highlight the potential of tert-butyl carboxylate derivatives to participate in complex chemical transformations, which could be relevant for the synthesis and modification of "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate."

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives can be analyzed through various techniques such as gas-liquid chromatography (GLC) and mass spectral analysis. For instance, the GLC procedure described in the fourth paper allows for the separation and quantitation of carboxylates as their tert-butyldimethylsilyl derivatives . Mass spectral analysis provides characteristic fragment ions that can be used to identify and study the structure of these compounds. These analytical methods are essential for characterizing the physical and chemical properties of tert-butyl carboxylate derivatives, including "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate."

科学的研究の応用

Chiral Auxiliary and Building Block in Peptide Synthesis

The compound has been utilized as a chiral auxiliary in synthetic chemistry. For example, Studer, Hintermann, and Seebach (1995) demonstrated its use in the synthesis of enantiomerically pure compounds and as a chiral building block in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).

Catalysis in Organic Reactions

Wei et al. (2011) explored the use of this compound in the FeSO4/TBHP system for the oxidation of sp3 C-H bonds adjacent to nitrogen in arylureas, leading to the formation of unique tert-butoxylated products (Wei, Ding, Lin, & Liang, 2011).

Enzyme-Catalyzed Kinetic Resolution

Faigl et al. (2013) conducted enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, resulting in high enantioselectivity and the preparation of enantiomerically pure compounds (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).

Pharmaceutical Research

In the field of pharmaceutical research, the compound serves as an intermediate in drug synthesis. For instance, Chen Xin-zhi (2011) outlined its importance in the synthesis of the Jak3 inhibitor CP-690550 (Chen Xin-zhi, 2011).

Dynamic Kinetic Resolution

Kubo et al. (1997) and Nunami et al. (1994) both highlighted its role in dynamic kinetic resolution processes, which are crucial for creating stereoselectively alkylated products used in various chemical syntheses (Kubo, Kubota, Takahashi, & Nunami, 1997); (Nunami, Kubota, & Kubo, 1994).

Safety And Hazards

特性

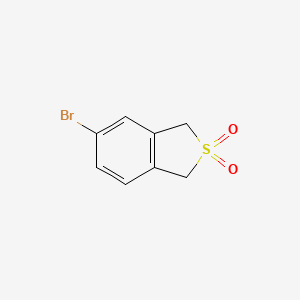

IUPAC Name |

tert-butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNNEKXIEMELDH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650392 | |

| Record name | tert-Butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | |

CAS RN |

635724-46-8 | |

| Record name | 1,1-Dimethylethyl (2S)-4-oxo-2-phenyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635724-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)